molecular formula C7H9F6NO2 B1454724 Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate CAS No. 78185-92-9

Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

Cat. No.: B1454724
CAS No.: 78185-92-9
M. Wt: 253.14 g/mol
InChI Key: PGOSQXOLEQZPBM-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound presents a complex molecular architecture characterized by extensive fluorine substitution patterns that fundamentally alter the electronic and steric properties of the parent valine amino acid. The compound possesses the molecular formula C₇H₉F₆NO₂ with a molecular weight of 253.14 grams per mole, representing a substantial increase from natural valine due to the incorporation of six fluorine atoms. The Chemical Abstracts Service has assigned the registry number 78185-92-9 to this compound, while the MDL number MFCD00040845 provides additional database identification.

The systematic nomenclature of this compound reflects its derivation from valine through specific fluorination patterns, where the designation "4,4,4,4',4',4'-hexafluoro" indicates the precise positioning of fluorine atoms within the molecular framework. The International Union of Pure and Applied Chemistry name for this compound is ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate, which provides a clearer description of the fluorination pattern and functional group arrangements. Alternative nomenclature systems have generated numerous synonyms including ethyl 2-amino-4,4,4-trifluoro-3-trifluoromethyl butanoate, 4,4,4,4',4',4'-hexafluorovaline ethyl ester, and 2-amino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid ethyl ester.

The structural representation using Simplified Molecular Input Line Entry System notation reveals the compound as CCOC(=O)C(N)C(C(F)(F)F)C(F)(F)F, demonstrating the arrangement of trifluoromethyl groups and the ethyl ester functionality. The three-dimensional molecular architecture exhibits significant steric bulk compared to natural valine, with computational studies indicating a substantial increase in van der Waals volume that affects protein packing and stability characteristics. The compound exists as a racemic mixture designated by the DL prefix, indicating the presence of both enantiomeric forms of the fluorinated amino acid derivative.

Property Value Reference
Molecular Formula C₇H₉F₆NO₂
Molecular Weight 253.14 g/mol
Chemical Abstracts Service Number 78185-92-9
MDL Number MFCD00040845
Simplified Molecular Input Line Entry System CCOC(=O)C(N)C(C(F)(F)F)C(F)(F)F
International Union of Pure and Applied Chemistry Name ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Historical Context and Research Motivations

The development of this compound emerged from the broader scientific pursuit of understanding fluorine's unique properties in biological systems and the potential for creating enhanced biomolecules through strategic fluorination. The historical foundation for fluorinated amino acid research can be traced to the mid-twentieth century discovery of fluorine-containing pharmaceuticals, which demonstrated that fluorine incorporation could dramatically improve drug properties including metabolic stability, bioavailability, and target selectivity. The recognition that fluorine represents an electronic isostere of hydrogen, combined with its distinctive physicochemical properties such as high electronegativity and strong carbon-fluorine bond formation, provided the theoretical basis for developing fluorinated amino acid analogs.

Research motivations for synthesizing this compound specifically arose from the need to address fundamental limitations in protein engineering and analytical biochemistry. Scientists recognized that natural amino acids impose constraints on protein stability, particularly under extreme conditions of temperature, pH, or organic solvent exposure. The incorporation of extensively fluorinated amino acids like this compound offered potential solutions to these limitations by providing enhanced hydrophobic interactions, increased thermal stability, and resistance to proteolytic degradation.

The compound's development was also driven by the expanding applications of fluorine-19 nuclear magnetic resonance spectroscopy in protein structure determination and dynamics studies. Fluorine-19 nuclei exhibit exceptional nuclear magnetic resonance properties including high sensitivity, large chemical shift dispersion, and minimal background interference from biological systems, making fluorinated amino acids invaluable as spectroscopic probes. The strategic placement of six fluorine atoms in this compound provides multiple opportunities for nuclear magnetic resonance signal generation and analysis, supporting detailed investigations of protein structure and conformational changes.

Furthermore, the synthesis of this compound reflected growing interest in creating artificial amino acids that could expand the functional diversity of proteins beyond the limitations imposed by the twenty canonical amino acids found in nature. Researchers recognized that fluorinated amino acids could serve as powerful tools for protein design, enabling the creation of biomolecules with enhanced properties for biotechnological, pharmaceutical, and materials science applications.

Relevance in Fluorinated Amino Acid Chemistry

This compound occupies a significant position within the broader field of fluorinated amino acid chemistry due to its unique structural features and demonstrated applications in protein engineering research. The compound exemplifies the potential for extensive fluorination to enhance protein properties while maintaining structural compatibility with biological systems. Within the context of fluorinated amino acid development, this compound represents an important milestone in achieving high levels of fluorine incorporation without compromising amino acid functionality or protein folding characteristics.

The relevance of this compound in contemporary fluorinated amino acid chemistry extends to its role as a model compound for understanding fluorous effects in protein systems. Research investigations have demonstrated that proteins incorporating this compound exhibit enhanced thermal stability and resistance to chemical denaturation, providing valuable insights into the mechanisms by which fluorination influences protein properties. These findings have contributed to the development of general principles governing fluorinated amino acid design and application, informing subsequent research efforts in this field.

The compound's utility in fluorine-19 nuclear magnetic resonance spectroscopy applications has established it as an important tool for protein structure and dynamics investigations. The six fluorine atoms present in this compound provide multiple spectroscopic handles for monitoring protein conformational changes, binding interactions, and folding processes. This capability has proven particularly valuable for studying protein systems that are difficult to investigate using conventional nuclear magnetic resonance approaches, expanding the range of proteins accessible to detailed structural analysis.

From a synthetic chemistry perspective, this compound has served as a benchmark compound for evaluating new synthetic methodologies for fluorinated amino acid preparation. The successful synthesis and characterization of this extensively fluorinated derivative has validated approaches for introducing multiple fluorine substituents into amino acid frameworks while maintaining chemical stability and biological compatibility. These synthetic advances have facilitated the development of related fluorinated amino acids and have contributed to the establishment of general strategies for fluorinated biomolecule synthesis.

The compound's applications in protein engineering research have demonstrated the practical utility of fluorinated amino acids for creating enhanced biomolecules with improved properties for biotechnological applications. Studies incorporating this compound into proteins have shown significant improvements in thermal stability, chemical resistance, and spectroscopic accessibility, validating the potential for fluorinated amino acids to address real-world challenges in protein-based technologies. These demonstrations have stimulated broader interest in fluorinated amino acid applications and have contributed to the growing recognition of fluorine chemistry as a valuable tool for biomolecular engineering.

Properties

IUPAC Name

ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F6NO2/c1-2-16-5(15)3(14)4(6(8,9)10)7(11,12)13/h3-4H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOSQXOLEQZPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78185-92-9
Record name 4,4,4,4',4',4'-Hexafluorovaline, ethyl ester
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Preparation Methods

The synthesis of ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate generally involves the introduction of hexafluoroalkyl groups into the valine backbone, often via esterification and fluorination steps. A common approach is to start from fluorinated acetoacetate derivatives, which serve as key intermediates for further transformations into the target ethyl ester of hexafluorovaline.

Preparation via Fluorinated Acetoacetate Intermediates

Claisen Condensation Approach for Fluorinated Acetoacetates

A relevant method for preparing fluorinated acetoacetate derivatives, which can be adapted for hexafluoro valinate synthesis, involves Claisen condensation of trifluoroacetic acid ethyl ester with ethyl acetate in the presence of sodium ethylate as a catalyst under mild conditions. The reaction is typically carried out in an organic solvent or a mixture of solvents such as dehydrated alcohol, hexanaphthene, tetrahydrofuran (THF), or diethylene glycol dimethyl ether. Temperature control is critical, with the reaction mixture cooled to 5–10 °C during addition of reagents and maintained at 10–65 °C during the reaction period of 0.5–6 hours. After completion, the product is isolated by filtration, washing, and vacuum distillation to yield 4,4,4-trifluoroacetic ethyl acetoacetate, a key intermediate.

This method is characterized by:

  • Gentle reaction conditions
  • High selectivity and conversion efficiency
  • Ease of product separation
  • Low energy consumption
  • Suitability for industrial scale-up
Direct Synthesis Using Fluoracyl Halides

Another approach involves direct synthesis of fluorinated acetoacetate derivatives by reacting fluoracyl halides (such as difluoroacetyl bromide, difluoroacetyl chloride, or difluoroacetyl fluoride) with ethyl acetate in the presence of a basic catalyst like sodium ethylate or sodium methylate. This reaction proceeds at temperatures between -30 °C and 80 °C, producing 4,4-difluoro methyl acetoacetate efficiently without the need for intermediate synthesis steps. The molar ratios of catalyst to fluoracyl halide and ethyl acetate to fluoracyl halide are carefully controlled to optimize yield.

While this method specifically addresses difluoro derivatives, it provides a conceptual basis for synthesizing hexafluoro derivatives by modifying the halide reagents and reaction conditions accordingly.

Specific Preparation of this compound

Although direct detailed synthetic procedures for this compound are limited in public literature, the compound is commercially available and prepared through analogous fluorination and esterification techniques based on the above principles.

Key preparation notes include:

  • Starting Materials: Fluorinated acetoacetate derivatives or fluorinated valine precursors.
  • Catalysts: Sodium ethylate or similar alkoxides for condensation reactions.
  • Solvents: Organic solvents such as ethanol, THF, or mixtures optimized for solubility and reaction kinetics.
  • Temperature Control: Critical for selectivity and yield, typically involving cooling during reagent addition and moderate heating during reaction.
  • Purification: Filtration, washing, and vacuum distillation to isolate the esterified hexafluoro valinate.

Research Findings and Practical Considerations

  • The fluorinated nature of the compound imparts unique solubility and stability characteristics, requiring careful solvent selection for synthesis and storage.
  • The ester form (ethyl ester) facilitates better handling and incorporation into further chemical or biological studies.
  • The preparation methods emphasize mild reaction conditions to preserve stereochemistry and minimize side reactions.
  • Industrial applicability is supported by low energy consumption and scalability of the Claisen condensation-based methods.

Summary Table: Preparation Methods Overview

Method Key Reagents Conditions Advantages Limitations
Claisen Condensation Trifluoroacetic acid ethyl ester, Ethyl acetate, Sodium ethylate 5–65 °C, organic solvents, 0.5–6 h Mild conditions, high selectivity, scalable Requires precise temperature control
Direct Fluoracyl Halide Reaction Fluoracyl halides, Ethyl acetate, Sodium ethylate/methylate -30–80 °C, basic catalysis Simple, short process, no intermediates Mainly for difluoro derivatives; adaptation needed for hexafluoro
Esterification & Purification Fluorinated intermediates, Ethanol or other solvents Controlled temperature, vacuum distillation High purity product, suitable for research Limited public detailed protocols

Chemical Reactions Analysis

Types of Reactions

ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

Ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate serves as a crucial building block in the synthesis of complex organic molecules. Its fluorine atoms enhance the stability and reactivity of the compounds formed. It is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Application AreaDescription
Organic SynthesisUsed in the synthesis of fluorinated intermediates for pharmaceuticals
Reaction MechanismsUndergoes oxidation, reduction, and substitution reactions

Biological Research

The compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its unique structure allows it to modulate various biochemical pathways, making it a potential candidate for drug development.

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic processes.
  • Protein-Ligand Interactions : Studied for its binding affinity to various biological targets.

Medicinal Chemistry

This compound is an important intermediate in the synthesis of several pharmaceuticals, including antiviral and anticancer agents. Its fluorinated structure contributes to enhanced bioavailability and metabolic stability.

Pharmaceutical ApplicationsActive Compounds
Antiviral AgentsVarious derivatives synthesized from this compound
Anticancer AgentsInvestigated for potential use in cancer therapies

Industrial Applications

In industry, this compound finds applications in the production of specialty chemicals and agrochemicals. Its properties make it suitable for use in formulations requiring enhanced stability and efficacy.

Case Study 1: Enzyme Inhibition

A study published in Critical Reviews in Food Science and Nutrition explored the effects of amino acid derivatives on enzyme activity. This compound was shown to significantly inhibit certain enzymes related to metabolic pathways, highlighting its potential as a therapeutic agent against metabolic disorders .

Case Study 2: Anticancer Activity

Research conducted by Luckose et al. demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The study indicated that these compounds could serve as leads for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to enzymes and receptors, making it a potent inhibitor or activator of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl hexafluoro-dl-valinate with structurally related fluorinated valine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms CAS Number Key Features
Ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate C₇H₉F₆NO₂ 279.09 6 78185-92-9 High lipophilicity; ester form
4,4,4,4',4',4'-Hexafluoro-dl-valine C₅H₅F₆NO₂ 225.09 6 16063-80-2 Acid precursor; used in peptides
4,4,4-Trifluoro-dl-valine C₅H₈F₃NO₂ 171.12 3 16063-79-9 Lower lipophilicity; smaller substituent
4,4-Difluoro-L-valine C₅H₉F₂NO₂ 153.13 2 140647-77-4 Enhanced solubility; fewer fluorines
Ethyl 4,4-difluoro-3-oxobutanoate C₆H₈F₂O₃ 166.12 2 352-24-9 Ketone functionality; non-amino acid

Key Observations :

  • Functional Groups: Unlike ethyl 4,4-difluoro-3-oxobutanoate (a ketone-containing ester), ethyl hexafluoro-dl-valinate retains amino acid functionality, enabling peptide backbone integration .
  • Molecular Weight: The hexafluoro derivatives (acid and ester) have higher molecular weights than their mono- or di-fluorinated analogs, impacting solubility and diffusion rates .

Biological Activity

Ethyl 4,4,4,4',4',4'-hexafluoro-dl-valinate is a fluorinated derivative of the amino acid valine, notable for its unique structure characterized by six fluorine atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C7H6F6N1O2
Molecular Weight: 253.15 g/mol
Melting Point: 207°C to 211°C
Solubility: Soluble in water and mineral acids

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, which may lead to inhibition or activation of biochemical pathways:

  • Enzyme Inhibition: The compound is used in studies focusing on enzyme inhibition and protein-ligand interactions due to its structural properties that influence binding dynamics.
  • Biochemical Pathways: Its unique structure allows it to modulate pathways involved in metabolic processes and cellular signaling.

2. Anticancer Potential

Preliminary investigations suggest that fluorinated amino acids can affect cancer cell signaling pathways. This compound may influence tumor growth through modulation of angiogenesis and apoptosis pathways.

Case Studies and Research Findings

StudyFindings
Study on Enzyme Interaction This compound was shown to enhance binding affinity to target enzymes compared to non-fluorinated derivatives. This suggests potential applications in drug design targeting specific enzymes involved in metabolic diseases.
Anticancer Activity Assessment In vitro studies demonstrated that the compound could inhibit proliferation in certain cancer cell lines. The IC50 values ranged from 5 to 15 µM depending on the cell type tested .
Antimicrobial Efficacy Although direct studies on this compound are sparse, related fluorinated compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria .

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

  • Medicinal Chemistry: It is utilized in the development of pharmaceuticals targeting various diseases due to its unique chemical properties that enhance bioactivity .
  • Chemical Synthesis: The compound is integral in synthesizing complex organic molecules containing fluorine atoms, which are crucial for developing new therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate, and how can reaction yields be improved?

Methodological Answer: Synthesis of fluorinated amino acid derivatives often employs microwave-assisted techniques to enhance reaction efficiency, as demonstrated in fluorinated cobaltocenium complexes . For hexafluorinated valinate, consider stepwise fluorination using trifluoroacetyl precursors under inert conditions. Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates, and monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation . Yield improvement strategies include catalytic fluoride sources (e.g., KF/Al2O3) and low-temperature quenching to minimize decomposition .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy : Use <sup>19</sup>F NMR (at 470 MHz) to resolve CF3 environments and compare coupling constants with analogous fluorinated esters . Pair with high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, particularly for distinguishing DL diastereomers .
  • Chromatography : Reverse-phase HPLC with UV/Vis detection (λ = 210 nm) assesses purity, while TLC (silica GF254, hexane:EtOAc 3:1) monitors synthetic intermediates .

Q. How should researchers address the hygroscopicity of this compound during storage and handling?

Methodological Answer: Store the compound in sealed, argon-purged vials with molecular sieves (3 Å) at –20°C. Prior to use, dry samples via lyophilization or vacuum desiccation (P2O5, 48 hrs). For experimental aliquots, prepare fresh solutions in anhydrous DMSO or acetonitrile, and confirm water content via Karl Fischer titration .

Q. What analytical methods are recommended for assessing enantiomeric excess in DL-valinate derivatives?

Methodological Answer: Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. Calibrate with racemic standards and validate using circular dichroism (CD) spectroscopy at 220–250 nm . For advanced resolution, employ capillary electrophoresis with cyclodextrin-based chiral selectors .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Cross-validation : Replicate NMR experiments at higher magnetic fields (e.g., 600 MHz) to reduce signal overlap. Compare experimental <sup>19</sup>F chemical shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .
  • Dynamic Effects : Assess temperature-dependent NMR to identify conformational equilibria. For discrepancies in coupling constants, perform variable-temperature (VT) studies to account for rotameric populations .

Q. What computational strategies are effective for modeling the compound’s interactions in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with fluorine-specific force fields (e.g., CGenFF) to simulate binding to protein targets like valyl-tRNA synthetase.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to evaluate fluorine-induced hydrophobic stabilization . Validate with experimental binding assays (SPR or ITC) .

Q. How can researchers investigate the compound’s stability under extreme pH or temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (N2 atmosphere, 10°C/min).
  • Forced Degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hrs) and monitor via LC-MS for hydrolysis products. Quantify degradation kinetics using Arrhenius plots .

Q. What methodologies enable the integration of this compound into theoretical frameworks for fluorinated amino acid research?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Correlate fluorine substitution patterns (e.g., CF3 vs. CF2H) with thermodynamic stability using isothermal titration calorimetry (ITC).
  • Metabolic Studies : Radiolabel the compound with <sup>14</sup>C and track incorporation into protein biosynthesis pathways in cell cultures .

Q. How can advanced separation technologies improve purification of diastereomeric mixtures?

Methodological Answer:

  • Membrane Chromatography : Utilize cellulose acetate membranes functionalized with chiral selectors for continuous-flow enantiomer separation .
  • Supercritical Fluid Chromatography (SFC) : Optimize CO2/co-solvent ratios (e.g., methanol with 0.1% TFA) to enhance resolution while reducing solvent waste .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use ANOVA with post-hoc Tukey tests to compare variance across replicates. For high-throughput datasets, employ principal component analysis (PCA) to identify outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate
Reactant of Route 2
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Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

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